molecular formula C9H7Br2FO2 B1410011 Methyl 4,5-dibromo-2-fluorophenylacetate CAS No. 1806346-03-1

Methyl 4,5-dibromo-2-fluorophenylacetate

Cat. No.: B1410011
CAS No.: 1806346-03-1
M. Wt: 325.96 g/mol
InChI Key: BHPUUGSRYRRAIW-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-2-fluorophenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with bromine atoms at positions 4 and 5 and a fluorine atom at position 2. Its structural complexity arises from the electron-withdrawing effects of halogens, which influence reactivity, stability, and interactions in chemical or biological systems.

Properties

IUPAC Name

methyl 2-(4,5-dibromo-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)3-5-2-6(10)7(11)4-8(5)12/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPUUGSRYRRAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-dibromo-2-fluorophenylacetate typically involves the esterification of 4,5-dibromo-2-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dibromo-2-fluorophenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the aromatic ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products:

    Substitution: Substituted phenylacetates.

    Reduction: 4,5-dibromo-2-fluorophenylethanol.

    Oxidation: 4,5-dibromo-2-fluorophenylacetic acid.

Scientific Research Applications

Methyl 4,5-dibromo-2-fluorophenylacetate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of bromine and fluorine atoms can enhance the compound’s interaction with biological targets.

    Medicine: Explored as a potential lead compound for drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and selectivity.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4,5-dibromo-2-fluorophenylacetate exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, thereby affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the phenylacetate ester family. Key analogues include:

  • Methyl phenylacetate (C₆H₅CH₂CO₂CH₃): Lacking halogen substituents, this simpler ester is widely used as a flavoring agent and solvent. It has a molecular weight of 150.17 g/mol , a boiling point of 218°C , and a density of 1.044 g/cm³ .
  • 2-Methylphenylacetic acid (C₉H₁₀O₂): A carboxylic acid derivative with a methyl group at the ortho position, used in pharmaceutical synthesis. Its molecular weight matches methyl phenylacetate (150.17 g/mol) but lacks esterification and halogenation .
  • Methyl salicylate : A methyl ester of salicylic acid, featuring a hydroxyl group instead of halogens. It is used in gas standard studies due to its volatility and polar nature .
Table 1: Key Properties of Methyl Esters
Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
Methyl 4,5-dibromo-2-fluorophenylacetate* ~321.97 (calculated) Not reported Not reported 4-Br, 5-Br, 2-F
Methyl phenylacetate 150.17 218 1.044 None
Methyl salicylate 152.15 222 1.174 2-OH
Sandaracopimaric acid methyl ester ~316.48 GC-retention varies - Bicyclic diterpene backbone



*Theoretical values based on halogen contributions.

Reactivity and Functional Group Interactions

  • Halogen Effects: The bromine and fluorine substituents in this compound enhance electrophilic substitution resistance compared to non-halogenated analogues like methyl phenylacetate. Bromine’s steric bulk and fluorine’s electronegativity also influence regioselectivity in cross-coupling reactions.
  • Ester Hydrolysis : Compared to methyl salicylate, which undergoes rapid hydrolysis due to intramolecular hydrogen bonding, the halogenated derivative is expected to exhibit slower hydrolysis rates under acidic or basic conditions.

Biological Activity

Methyl 4,5-dibromo-2-fluorophenylacetate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Overview

This compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which enhance its lipophilicity and binding affinity to biological targets. Its molecular formula is C9H8Br2FO2C_9H_8Br_2FO_2, with a molecular weight of approximately 317.98 g/mol. The compound's unique structure allows for diverse chemical reactions, including substitution and reduction processes, making it valuable in both synthetic and biological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The halogen substituents can modulate the compound’s binding affinity and specificity, influencing its pharmacological effects. Specifically, the compound may exhibit:

  • Enzyme Inhibition : The halogens can interact with enzyme active sites, potentially inhibiting their activity.
  • Receptor Modulation : It may bind to receptors, altering signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown promise against bacterial and fungal pathogens.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. A study assessing its effects on cancer cell lines revealed a dose-dependent inhibition of cell proliferation:

Cell LineIC50 (μM)
HeLa25
MCF-730

These findings suggest that the compound could be further explored as a therapeutic agent in oncology.

Antimicrobial Efficacy

A case study evaluated the antimicrobial effects of this compound against various pathogens. The results demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains.

Case Study on Anticancer Activity

In a focused study on breast cancer cells (MCF-7), this compound was shown to induce apoptosis through mitochondrial pathways. This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Case Study on Antimicrobial Activity

Another research group investigated the antimicrobial properties of this compound against a panel of bacterial strains. They concluded that it exhibited significant inhibitory effects, suggesting its utility in developing new antimicrobial agents.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure CharacteristicsBiological Activity
Methyl 4-bromo-2-fluorophenylacetateContains one bromine atomModerate antimicrobial activity
Methyl 4,5-dibromo-2,3-difluorophenylacetateAdditional fluorine atom alters propertiesEnhanced bioactivity
Methyl 4-fluorophenylacetateLacks bromine substituentLimited bioactivity

The presence of both bromine and fluorine in this compound enhances its reactivity and interaction with biological targets compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4,5-dibromo-2-fluorophenylacetate
Reactant of Route 2
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Methyl 4,5-dibromo-2-fluorophenylacetate

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